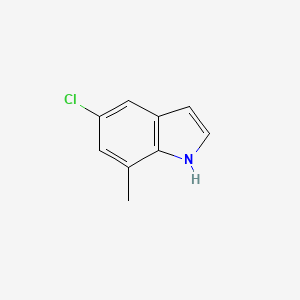

5-Chloro-7-methyl-1H-indole

CAS No.: 15936-77-3

Cat. No.: VC3268983

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15936-77-3 |

|---|---|

| Molecular Formula | C9H8ClN |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 5-chloro-7-methyl-1H-indole |

| Standard InChI | InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 |

| Standard InChI Key | IVONMMGAULBXMQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1NC=C2)Cl |

| Canonical SMILES | CC1=CC(=CC2=C1NC=C2)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

5-Chloro-7-methyl-1H-indole possesses the following structural characteristics:

-

Molecular formula: C₉H₈ClN

-

Core indole structure with:

-

A chlorine substituent at the 5-position

-

A methyl group at the 7-position

-

A hydrogen atom at the nitrogen (position 1, hence "1H" in the name)

-

The related compound 5-Chloro-7-methyl-1H-indole-3-carbaldehyde shares this core structure but includes an additional carbaldehyde group at position 3 .

Physicochemical Properties

Based on data from related compounds, 5-Chloro-7-methyl-1H-indole is expected to exhibit the following properties:

These properties are estimated based on the structural features of 5-Chloro-7-methyl-1H-indole and data from similar compounds.

Chemical Reactivity

Effect of Substituents on Reactivity

The reactivity of 5-Chloro-7-methyl-1H-indole is significantly influenced by its substituents:

-

Chlorine at position 5:

-

Functions as an electron-withdrawing group through inductive and resonance effects

-

Decreases electron density in the aromatic system

-

Deactivates the ring toward electrophilic substitution

-

Provides a site for potential nucleophilic substitution or metal-catalyzed coupling reactions

-

-

Methyl group at position 7:

-

Acts as an electron-donating group through inductive and hyperconjugation effects

-

Increases electron density in the aromatic system

-

Activates the ring toward electrophilic substitution

-

Can undergo oxidation reactions under appropriate conditions

-

The combination of these electronic effects creates a unique reactivity profile that differs from unsubstituted indole.

Typical Reaction Pathways

5-Chloro-7-methyl-1H-indole is expected to participate in several reaction types:

-

Electrophilic Aromatic Substitution:

-

Occurs preferentially at position 3 (most nucleophilic site in indoles)

-

Examples include nitration, halogenation, and Friedel-Crafts reactions

-

The reaction rate is modulated by the opposing electronic effects of the chloro and methyl groups

-

-

N-H Reactivity:

-

The N-H group (position 1) can be deprotonated with strong bases

-

The resulting anion can participate in alkylation or acylation reactions

-

This reactivity is similar to related compounds like 5-Chloro-7-methyl-1H-indole-2-carboxylic acid

-

-

Functionalization reactions:

-

Metalation (particularly at position 2) followed by electrophilic quenching

-

Cross-coupling reactions using the chlorine substituent

-

Oxidation of the methyl group to form aldehydes or carboxylic acids

-

Research Applications

As a Chemical Building Block

5-Chloro-7-methyl-1H-indole serves as a valuable intermediate in organic synthesis:

-

Scaffold for Medicinal Chemistry:

-

The indole core provides a privileged structure for drug development

-

The chloro and methyl substituents offer handles for further functionalization

-

Can be elaborated to create libraries of compounds for biological screening

-

-

Synthesis of Complex Molecules:

-

Can serve as a building block for natural product synthesis

-

The reactive positions (particularly C-2 and C-3) allow for diverse transformations

-

The halogen substituent enables cross-coupling chemistry

-

Analytical and Spectroscopic Properties

Understanding the spectroscopic properties of 5-Chloro-7-methyl-1H-indole is important for analytical purposes:

-

NMR Spectroscopy:

-

The 1H NMR spectrum would show characteristic signals for:

-

The N-H proton (typically a broad singlet at δ 8-10 ppm)

-

Aromatic protons at positions 2, 4, and 6

-

Methyl protons (singlet at approximately δ 2.5 ppm)

-

-

13C NMR would reveal the distinct carbon environments in the molecule

-

-

Mass Spectrometry:

-

Molecular ion peak would appear at m/z 165/167 with characteristic chlorine isotope pattern

-

Fragmentation pattern would include loss of chlorine and methyl groups

-

-

IR Spectroscopy:

-

Characteristic N-H stretching band (3400-3500 cm-1)

-

C=C and C=N stretching vibrations of the aromatic system (1400-1600 cm-1)

-

C-Cl stretching vibration (600-800 cm-1)

-

Comparison with Related Indole Derivatives

Structural Analogs

5-Chloro-7-methyl-1H-indole can be compared with several structurally related compounds:

-

5-Chloro-7-methyl-1H-indole-3-carbaldehyde:

-

5-chloro-7-methyl-1H-indole-2-carboxylic acid:

-

Contains a carboxylic acid group at position 2

-

Molecular weight of 209.63 g/mol

-

More acidic due to the carboxylic acid group

-

Different solubility profile and hydrogen-bonding capabilities

-

-

Unsubstituted Indole:

-

Lacks the chloro and methyl substituents

-

Lower molecular weight and lipophilicity

-

Different electronic distribution and reactivity patterns

-

More susceptible to oxidation and polymerization

-

Electronic and Steric Effects

The unique combination of substituents in 5-Chloro-7-methyl-1H-indole creates specific electronic and steric properties:

This substitution pattern differs significantly from other halogenated indoles (e.g., 4-chloroindole, 6-chloroindole) and methylated indoles (e.g., 2-methylindole, 5-methylindole), potentially leading to distinct chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume